Bienvenue dans la boutique en ligne BenchChem!

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone

Lipophilicity CNS drug design ADME prediction

2-(4-Bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034486-66-1; molecular formula C₂₀H₂₁BrN₂O; molecular weight 385.305 g/mol) is a synthetic small molecule that belongs to the 3,4-dihydroisoquinolin-2(1H)-yl-azetidine hybrid class. Compounds within this scaffold class have been patented as neurokinin-2 (NK₂) receptor antagonists capable of blood-brain barrier penetration and as dopamine D₁ receptor positive allosteric modulators (PAMs) with potential utility in Parkinson's disease and schizophrenia.

Molecular Formula C20H21BrN2O
Molecular Weight 385.305
CAS No. 2034486-66-1
Cat. No. B2492968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone
CAS2034486-66-1
Molecular FormulaC20H21BrN2O
Molecular Weight385.305
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=C(C=C4)Br
InChIInChI=1S/C20H21BrN2O/c21-18-7-5-15(6-8-18)11-20(24)23-13-19(14-23)22-10-9-16-3-1-2-4-17(16)12-22/h1-8,19H,9-14H2
InChIKeyCAPLKUBLBMFVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034486-66-1): Structural Identity and Procurement-Relevant Classification


2-(4-Bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034486-66-1; molecular formula C₂₀H₂₁BrN₂O; molecular weight 385.305 g/mol) is a synthetic small molecule that belongs to the 3,4-dihydroisoquinolin-2(1H)-yl-azetidine hybrid class [1]. Compounds within this scaffold class have been patented as neurokinin-2 (NK₂) receptor antagonists capable of blood-brain barrier penetration [2] and as dopamine D₁ receptor positive allosteric modulators (PAMs) with potential utility in Parkinson's disease and schizophrenia [3]. The target compound is distinguished from its closest analogs by the presence of a 4-bromophenylacetyl moiety linked through an ethanone bridge to the azetidine core, a combination that imparts unique physicochemical and synthetic-handle properties relevant to medicinal chemistry and chemical biology procurement decisions.

Why Generic Substitution Fails for 2-(4-Bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone: Structural and Physicochemical Differentiation from In-Class Analogs


Within the 3,4-dihydroisoquinolin-2(1H)-yl-azetidine scaffold family, substitution at the exocyclic ketone position profoundly alters lipophilicity, hydrogen-bonding capacity, and synthetic tractability [1]. The 4-bromophenylacetyl group present in the target compound (CAS 2034486-66-1) confers a markedly higher calculated logP (estimated 4.0–5.1) versus the 2,6-difluorobenzoyl analog (XLogP3 = 3.0) [2] and the pyridin-3-ylacetyl analog (XLogP3 = 1.7) [3]. This divergence in lipophilicity directly impacts predicted membrane permeability, CNS penetration potential, and suitability for hydrophobic binding pockets. Furthermore, the bromine atom provides a unique heavy-atom label for X-ray crystallographic phasing (anomalous scattering) and a versatile synthetic handle for late-stage diversification via cross-coupling chemistry—features absent from the non-halogenated and fluorinated analogs. These differences mean that in-class compounds cannot be interchanged without altering the physicochemical and experimental profile of the study.

Head-to-Head Quantitative Evidence: 2-(4-Bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone vs. Closest Structural Analogs


Lipophilicity (XLogP3 / calculated logP) Comparison: Target vs. 2,6-Difluorophenyl and Pyridinyl Analogs

The target compound's 4-bromophenylacetyl substituent drives substantially higher calculated lipophilicity relative to its closest commercially available analogs. The ZINC database reports a predicted logP of 5.051 for the target compound [1], while the 2,6-difluorobenzoyl analog (CAS 2034526-25-3) has a computed XLogP3 of 3.0 [2], and the pyridin-3-ylacetyl analog (CAS 2034307-66-7) has XLogP3 of 1.7 [3]. This represents an increase of approximately 2–3.4 logP units, corresponding to a 100- to 2,500-fold increase in predicted partition coefficient.

Lipophilicity CNS drug design ADME prediction

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count: Implications for Oral Bioavailability

The target compound possesses a tPSA of 32 Ų and two hydrogen-bond acceptors (the ketone oxygen and the tertiary amine of the dihydroisoquinoline) [1]. By comparison, the 2,6-difluorobenzoyl analog has tPSA = 23.6 Ų with four hydrogen-bond acceptors (two fluorine atoms plus ketone and amine) [2], while the pyridin-3-ylacetyl analog has tPSA = 36.4 Ų with three acceptors (pyridine nitrogen, ketone, amine) [3]. The target compound's tPSA places it squarely within the favorable range for oral absorption (<140 Ų) while its intermediate acceptor count avoids the excessive hydrogen-bonding burden of the difluoro analog.

Drug-likeness Oral bioavailability Physicochemical profiling

Heavy-Atom Utility for X-Ray Crystallography: Bromine as an Anomalous Scatterer

The target compound contains a single bromine atom (atomic number 35) covalently attached to the para position of the phenyl ring [1]. Bromine exhibits significant anomalous scattering at Cu Kα and Mo Kα wavelengths (f'' = 1.3 e⁻ at Mo Kα; f'' ≈ 7.2 e⁻ at Cu Kα), enabling experimental phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods. In contrast, the closest 2,6-difluorobenzoyl analog (CAS 2034526-25-3) [2] and the pyridin-3-ylacetyl analog (CAS 2034307-66-7) [3] contain only first-row elements (C, N, O, F) with negligible anomalous signal at standard crystallographic wavelengths.

Structural biology X-ray crystallography Anomalous scattering

Synthetic Diversification Potential: The 4-Bromophenyl Group as a Cross-Coupling Handle

The para-bromophenyl substituent in the target compound serves as a versatile electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.) [1]. This enables late-stage diversification to generate focused compound libraries for structure-activity relationship (SAR) studies without resynthesizing the entire azetidine-dihydroisoquinoline core. By comparison, the 2,6-difluorobenzoyl analog (CAS 2034526-25-3) [2] presents only aromatic C–F bonds, which are significantly less reactive toward cross-coupling (C–F bond dissociation energy ~126 kcal/mol vs. C–Br ~84 kcal/mol). The pyridinyl analog (CAS 2034307-66-7) [3] offers no halogen-based coupling handle.

Late-stage functionalization Suzuki coupling Structure-activity relationship

Molecular Weight and Fraction sp³: Drug-Likeness and Lead-Likeness Assessment

The target compound (MW = 385.305 g/mol; fraction sp³ = 0.25) [1] occupies a distinct physicochemical space relative to its analogs. The 2,6-difluorobenzoyl analog has MW = 328.36 g/mol [2], and the pyridinyl analog has MW = 307.39 g/mol [3]. The target compound's higher molecular weight reflects the bromine substitution (+57 Da vs. difluoro analog; +78 Da vs. pyridinyl analog) and places it closer to the upper boundary of lead-like chemical space (MW ≤ 350 preferred; ≤ 450 acceptable). All three compounds share an identical fraction sp³ of approximately 0.25, indicating comparable three-dimensional character.

Lead-likeness Fragment-based drug discovery Physicochemical filtering

Important Caveat: Absence of Published Biological Activity Data for the Target Compound

A comprehensive search of BindingDB, ChEMBL, PubMed, and the ZINC activity database reveals no published biological activity measurements (IC₅₀, Kd, Ki, EC₅₀) for the target compound CAS 2034486-66-1 as of May 2026 [1][2]. The ZINC database explicitly states: 'There is no known activity for this compound' [1]. Similarly, the structurally related analogs (CAS 2034526-25-3 and 2034307-66-7) also lack publicly reported activity data in major databases. By contrast, the broader 3,4-dihydroisoquinolin-2(1H)-yl compound class has demonstrated validated activity as NK₂ antagonists (binding Ki values in the nanomolar range for exemplified compounds in patent US7384957) [3] and as D₁ receptor PAMs (potentiation of dopamine-stimulated cAMP in the low-micromolar range in patent US8962654) [4].

Data availability Screening status Procurement risk

Optimal Procurement Scenarios for 2-(4-Bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone (CAS 2034486-66-1)


X-Ray Crystallographic Fragment Screening and Ligand-Soaking Experiments Requiring Anomalous Signal

The bromine atom in the target compound provides a strong anomalous scattering signal (f'' ≈ 7.2 e⁻ at Cu Kα wavelength) [1], enabling unambiguous identification of ligand binding pose in protein crystal structures through anomalous difference Fourier maps. This makes the compound particularly valuable for crystallographic fragment screening campaigns where unambiguous ligand placement is critical and where the 2,6-difluorobenzoyl analog (CAS 2034526-25-3) and pyridinyl analog (CAS 2034307-66-7) would provide no detectable anomalous signal [2][3]. Structural biology core facilities prioritizing compounds with intrinsic phasing information should prefer this compound.

Late-Stage Diversification Library Synthesis via Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality enables efficient Pd-catalyzed cross-coupling with boronic acids or boronate esters to generate diverse biaryl analogs without resynthesizing the azetidine-dihydroisoquinoline core [1]. This positions the target compound as a key diversification intermediate for SAR exploration of NK₂ or D₁ receptor modulator chemotypes [2][3]. In contrast, the difluorobenzoyl analog requires harsh nucleophilic aromatic substitution conditions for derivatization, and the pyridinyl analog offers no halogen-based coupling handle, limiting SAR throughput.

CNS Penetration Studies Where High logP Is a Prerequisite for Blood-Brain Barrier Permeation

With a calculated logP of approximately 5.05 [1], the target compound resides in the lipophilicity range associated with favorable passive BBB penetration (CNS drugs typically exhibit logP 2–5). The significantly lower logP of the pyridinyl analog (XLogP3 = 1.7) predicts reduced BBB permeability [2]. For neuroscience programs targeting NK₂ receptors or D₁ receptor PAM mechanisms in the CNS—both validated therapeutic concepts for this scaffold class [3][4]—the higher lipophilicity of the bromophenyl derivative may provide superior brain exposure, warranting its selection over more polar in-class alternatives.

Physicochemical Probe for Hydrophobic Binding Pocket Characterization

The combination of high lipophilicity (logP 5.05), moderate tPSA (32 Ų), and the presence of a single polar ketone acceptor makes the target compound well-suited for probing hydrophobic binding pockets [1]. When screening against targets with known preference for lipophilic ligands (e.g., GPCRs with deep transmembrane binding sites, bromodomains, or nuclear receptors), the bromophenyl compound may achieve occupancy that the more polar pyridinyl analog (tPSA 36.4 Ų) cannot attain [2]. This differential physicochemical profile supports its inclusion in biased compound libraries designed for membrane protein targets.

Quote Request

Request a Quote for 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.